N-(1H-benzimidazol-5-yl)pyridine-2-carboxamide
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Overview
Description
N-(1H-benzimidazol-5-yl)pyridine-2-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The fusion of benzimidazole with pyridine enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)pyridine-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The pyridine-2-carboxamide moiety can be introduced through nucleophilic substitution reactions involving pyridine derivatives and appropriate amide-forming reagents .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling under controlled conditions. The use of catalysts, solvents, and specific reaction temperatures is crucial to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol under reflux.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
N-(1H
Properties
Molecular Formula |
C13H10N4O |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10N4O/c18-13(11-3-1-2-6-14-11)17-9-4-5-10-12(7-9)16-8-15-10/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
LSWAAPNFPGQRRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
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